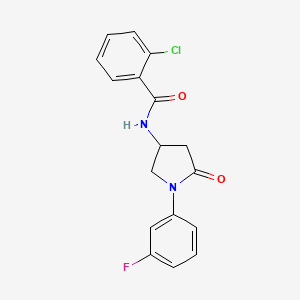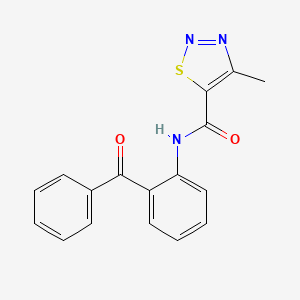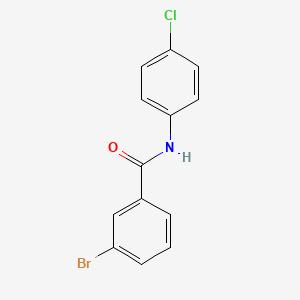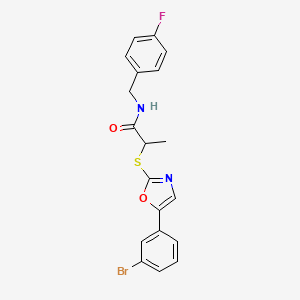
2-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide” is a chemical compound with the molecular formula C13H9ClFNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, studies on similar compounds have shown that weak intermolecular interactions play a vital role in the formation of different polymorphic modifications .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 249.67 g/mol . It has a topological polar surface area of 29.1 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds with structural similarities to 2-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide have been synthesized and evaluated for various biological activities. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated potent antioxidant activities, with some derivatives showing higher antioxidant activity than ascorbic acid and vitamin C (I. Tumosienė et al., 2019). These findings highlight the potential of structurally related compounds in developing antioxidant agents.
Radioligand Development
Another significant application is in the development of radioligands for biomedical research. A study on the synthesis of a novel P2X7R radioligand, [18F]IUR-1601, from a related compound, emphasizes the role of these chemicals in creating diagnostic tools for neurological and inflammatory conditions (Mingzhang Gao et al., 2018). This research underlines the compound's utility in advancing molecular imaging techniques.
Neuroleptic Activity Exploration
The exploration of neuroleptic activity in benzamides similar to this compound offers insights into developing new psychotropic medications. For instance, certain benzamides have shown promising results as potential neuroleptics, with studies indicating significant inhibitory effects on apomorphine-induced stereotypic behavior in animal models (S. Iwanami et al., 1981). These findings suggest the compound's relevance in researching psychiatric disorders.
Antimicrobial and Antipathogenic Activity
Research into the antimicrobial and antipathogenic activities of benzamides and pyridylcarboxamides reveals potential applications in combating microbial infections. For example, studies have shown that certain thiourea derivatives exhibit significant anti-pathogenic activity against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011). This research highlights the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-15-7-2-1-6-14(15)17(23)20-12-9-16(22)21(10-12)13-5-3-4-11(19)8-13/h1-8,12H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQELNLINZXSYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2640863.png)
![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2640864.png)
![4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2640865.png)
![5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2640867.png)

![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2640870.png)
![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2640873.png)



![2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2640884.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide](/img/structure/B2640886.png)